2-(4-Nitrophenyl)-2-oxoethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters It is characterized by the presence of a nitrophenyl group attached to an oxoethyl benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .
Another method involves the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers mild reaction conditions and the advantage of using recyclable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: 4-Nitrophenol and benzoic acid.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl benzoate.
Substitution: Various substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-2-oxoethyl benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Utilized in the design of new materials with specific electronic or optical properties.
Biocatalysis: Studied for its role in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl benzoate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts . In reduction reactions, the nitro group undergoes a redox process, where it is reduced to an amino group by hydrogen gas and a metal catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Nitrophenyl benzoate: Similar structure but without the oxoethyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl benzoate is unique due to the presence of both the nitrophenyl and oxoethyl benzoate groups, which confer specific reactivity and properties. This combination allows for diverse applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
55153-34-9 |
---|---|
Molekularformel |
C15H11NO5 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H11NO5/c17-14(11-6-8-13(9-7-11)16(19)20)10-21-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
REQZMESHGQWDTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.